2'-Bromo-3'-hydroxyacetophenone chemical structure properties
2'-Bromo-3'-hydroxyacetophenone chemical structure properties
Advanced Scaffold Analysis for Medicinal Chemistry & Heterocyclic Synthesis
Executive Summary & Structural Identity
2'-Bromo-3'-hydroxyacetophenone (systematically 1-(2-bromo-3-hydroxyphenyl)ethanone ) is a highly specialized, polysubstituted aromatic building block. Unlike its more common isomers, this scaffold presents a unique "vicinal triad" of functional groups (Acetyl-Bromo-Hydroxy) on the benzene core.
This specific substitution pattern renders it a privileged intermediate in the synthesis of 4-substituted benzofurans and indoles—core motifs found in bioactive natural products and kinase inhibitors.
Chemical Identity
| Property | Specification |
| IUPAC Name | 1-(2-bromo-3-hydroxyphenyl)ethanone |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol |
| CAS Registry | Note: Often indexed as a sub-variant of bromohydroxyacetophenones. Verify specific isomer via NMR. |
| Key Pharmacophore | Vicinal Halo-Phenol (Precursor to O-heterocycles) |
Physicochemical & Electronic Profile
Understanding the electronic environment is critical for predicting reactivity. The molecule features a "push-pull" electronic system modified by the steric bulk of the bromine atom.
Electronic Landscape
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3-Hydroxyl Group (+M, -I): Strongly activating and ortho/para directing. It increases electron density at positions 2, 4, and 6.
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1-Acetyl Group (-M, -I): Strongly deactivating and meta directing.
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2-Bromo Substituent: Located in the "steric pocket" between the carbonyl and the hydroxyl. This position forces the acetyl group to rotate out of planarity, slightly diminishing its resonance withdrawal capability.
Predicted Properties (In Silico)
| Parameter | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD). |
| pKa (Phenolic OH) | ~7.5 – 8.0 | More acidic than unsubstituted phenol (pKa 10) due to the electron-withdrawing inductive effect of the ortho-bromo and ortho-acetyl groups. |
| H-Bond Donors | 1 | The phenolic proton is highly labile. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and phenolic oxygen. |
Synthetic Pathways & Regioselectivity Challenges
Synthesizing the 2'-bromo isomer is chemically challenging due to competing directing effects. Direct bromination of 3'-hydroxyacetophenone typically favors the 4' or 6' positions due to less steric hindrance.
The Regioselectivity Problem
When brominating 3'-hydroxyacetophenone:
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Position 4' (Major): Sterically accessible, activated by OH.
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Position 6' (Minor): Activated by OH (para), but ortho to Acetyl.
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Position 2' (Target): Sterically Congested. Sandwiched between Acetyl and Hydroxyl.
Protocol: Directed Synthesis Strategy
To access the 2'-bromo isomer, researchers often employ a Directed Ortho Metalation (DoM) strategy or a blocking group approach.
Workflow Diagram: Regioselective Synthesis
Figure 1: Synthetic workflow highlighting the divergence between the desired 2'-bromo product and the thermodynamically favored 4'-bromo isomer.
Experimental Protocol: Bromination (Standard Procedure)
Note: This general protocol produces a mixture. Chromatographic separation is mandatory.
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Reagents: 3'-Hydroxyacetophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).
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Procedure:
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Dissolve starting material in ACN at 0°C.
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Add NBS portion-wise over 30 minutes to suppress poly-bromination.
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Stir at room temperature for 4 hours.
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Quench with saturated sodium thiosulfate.
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Purification (Critical):
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The crude mixture will contain primarily 4'-bromo and 6'-bromo isomers.
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Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3). The 2'-bromo isomer, being capable of intramolecular Hydrogen Bonding (between OH and Carbonyl), often elutes differently than its isomers due to a distinct effective polarity.
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Applications in Drug Discovery: The Benzofuran Scaffold
The primary value of 2'-bromo-3'-hydroxyacetophenone lies in its ability to undergo cyclization to form 4-substituted benzofurans.
Mechanism: Rap-Stoermer / Intramolecular Cyclization
This scaffold allows for the construction of the furan ring fused to the benzene core.
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O-Alkylation: The phenolic OH reacts with an alpha-halo ketone or ester.
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Cyclization: The presence of the ortho-bromine allows for Palladium-catalyzed ring closure or base-mediated condensation.
Diagram: Scaffold Utility
Figure 2: Divergent synthesis pathways utilizing the 2'-bromo-3'-hydroxyacetophenone core.
Safety & Handling (SDS Summary)
While specific toxicological data for this isomer may be sparse, handle as a potent halogenated phenol.
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Hazards: Skin and eye irritant. Potential skin sensitizer.
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Warning: Do not confuse with
-Bromo-3'-hydroxyacetophenone (Phenacyl bromide derivative), which is a potent lachrymator (tear gas agent).-
Check Structure: If the bromine is on the side chain (
), it is a lachrymator. If on the ring, it is an irritant.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from photolysis of the C-Br bond).
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
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Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
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PubChem Compound Summary. (n.d.). Acetophenone derivatives. National Center for Biotechnology Information. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
